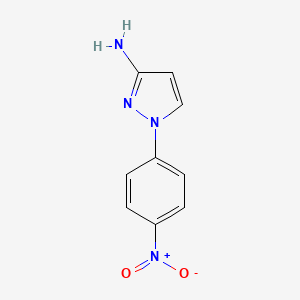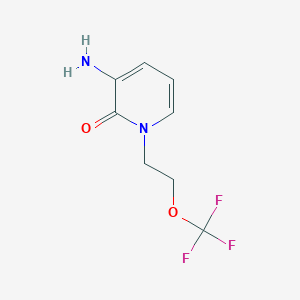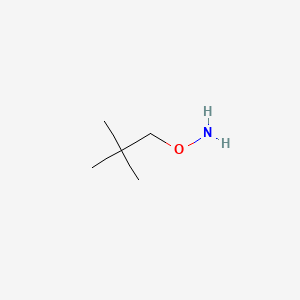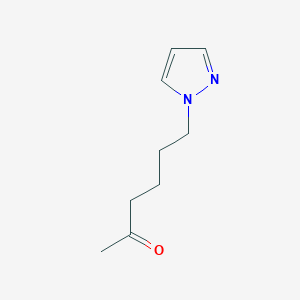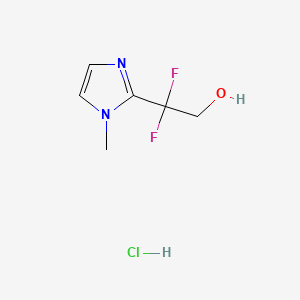![molecular formula C11H13ClFNO B13537522 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride is a chemical compound with potential therapeutic applications. It is characterized by its unique spiro structure, which includes a benzopyran ring fused to a cyclopropane ring, and a fluorine atom at the 8th position. This compound is of interest due to its potential biological activity and applications in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the spirocyclopropane ring: This step involves the reaction of the benzopyran intermediate with a cyclopropane precursor, often using a transition metal catalyst.
Amination and hydrochloride formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines, alkanes.
Substitution: Azides, thiols.
Scientific Research Applications
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride: Similar spiro structure but with a piperidine ring instead of a cyclopropane ring.
8-Fluoro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one: Similar structure but with a ketone group instead of an amine group
Uniqueness
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride is unique due to its specific spiro structure and the presence of both a fluorine atom and an amine group. This combination of features contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H13ClFNO |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
8-fluorospiro[3,4-dihydrochromene-2,1'-cyclopropane]-4-amine;hydrochloride |
InChI |
InChI=1S/C11H12FNO.ClH/c12-8-3-1-2-7-9(13)6-11(4-5-11)14-10(7)8;/h1-3,9H,4-6,13H2;1H |
InChI Key |
FMHNKJKKJDPRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C3=C(O2)C(=CC=C3)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)
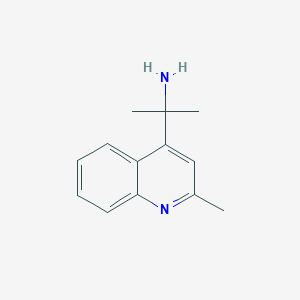
![N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B13537470.png)

